molecular formula C7H8NaO2S B147524 Sodium p-toluenesulfinate CAS No. 824-79-3

Sodium p-toluenesulfinate

Cat. No.: B147524
CAS No.: 824-79-3
M. Wt: 179.19 g/mol
InChI Key: RGZQXXDYDJKKQA-UHFFFAOYSA-N
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Description

Sodium p-toluenesulfinate is an organic compound with the chemical formula C7H7NaO2S. It is a white, water-soluble solid that is commonly used in organic synthesis. This compound is known for its versatility in various chemical reactions and its role as a building block for the synthesis of organosulfur compounds .

Chemical Reactions Analysis

Types of Reactions: Sodium p-toluenesulfinate undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Sodium p-toluenesulfinate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: Sodium p-toluenesulfinate is unique due to its ability to participate in a wide range of chemical reactions, including sulfonylation, sulfenylation, and sulfinylation. Its versatility and reactivity make it a valuable reagent in organic synthesis and industrial applications .

Properties

CAS No.

824-79-3

Molecular Formula

C7H8NaO2S

Molecular Weight

179.19 g/mol

IUPAC Name

sodium;4-methylbenzenesulfinate

InChI

InChI=1S/C7H8O2S.Na/c1-6-2-4-7(5-3-6)10(8)9;/h2-5H,1H3,(H,8,9);

InChI Key

RGZQXXDYDJKKQA-UHFFFAOYSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)[O-].[Na+]

SMILES

CC1=CC=C(C=C1)S(=O)[O-].[Na+]

Canonical SMILES

CC1=CC=C(C=C1)S(=O)O.[Na]

824-79-3

Pictograms

Irritant

Related CAS

536-57-2 (Parent)

Synonyms

Sodium-4-methylbenzenesulfinate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of sodium p-toluenesulfinate?

A1: The molecular formula of this compound is C7H7NaO2S. Its molecular weight is 178.18 g/mol (anhydrous). Commonly encountered as a dihydrate (C7H7NaO2S·2H2O), its molecular weight is 214.21 g/mol. []

Q2: What spectroscopic techniques are commonly used to characterize this compound?

A2: Researchers commonly employ various spectroscopic techniques to characterize this compound and related compounds. These include:

  • FT-IR Spectroscopy: Provides information about functional groups present in the molecule, such as the characteristic S=O stretching vibrations in sulfones. [, ]
  • NMR Spectroscopy (1H, 13C, DEPT, HSQC, HMBC): Offers detailed structural insights by analyzing the magnetic properties of atomic nuclei. Techniques like DEPT, HSQC, and HMBC further elucidate carbon-hydrogen connectivities. [, ]
  • Mass Spectrometry (MS): Determines the molecular weight and fragmentation patterns, providing valuable information about the structure and composition. []

Q3: How is this compound utilized in organic synthesis?

A3: this compound serves as a valuable reagent in numerous organic reactions, including:

  • Nucleophilic Substitution: It acts as a sulfur nucleophile, displacing halides or triflates in various substrates to form sulfones. This property is particularly valuable in preparing diaryl sulfones and aryl vinyl sulfones through palladium-catalyzed coupling reactions. []
  • Addition Reactions: this compound participates in conjugate addition reactions with α,β-unsaturated carbonyl compounds in the presence of catalysts like FeCl3 and TMSCl, resulting in β-sulfonation. []
  • Cyclization Reactions: It plays a crucial role in the synthesis of quaternary carbon-centered chromans via the cyclization of ethyl 2-(2-hydroxyaryl)-2-oxoacetates with allenic esters or sulfones. []

Q4: Can you provide an example of a reaction mechanism involving this compound?

A4: In the palladium-catalyzed coupling of aryl halides with this compound, the following mechanism is proposed:

    Q5: Is this compound known to exhibit any catalytic activity?

    A6: Yes, this compound exhibits catalytic activity in specific reactions. It has been reported to catalyze the cyclotrimerization of aryl and alkyl isocyanates, leading to the formation of symmetrical trisubstituted isocyanurates. [] This catalytic activity is further enhanced when used in conjunction with tetrabutylammonium iodide (TBAI) under solvent-free conditions. []

    Q6: What are some applications of reactions involving this compound?

    A6: this compound plays a crucial role in synthesizing various compounds with diverse applications, including:

    • Pharmaceuticals: Diaryl sulfones synthesized using this compound have been explored as potential inhibitors of signaling pathways governed by tyrosine kinases and the epidermal growth factor receptor. []
    • Materials Science: Networked polymers with isocyanurate structures, prepared through the cyclotrimerization of diisocyanates catalyzed by this compound, show potential for high-performance applications due to their excellent thermal stability. []
    • Sensors: Molecularly imprinted films (MIFs) for SPR sensors, prepared via copolymerization using this compound as a reducing agent, have shown promising results for detecting specific analytes, like theophylline, in various media. []

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